3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family This compound is characterized by the presence of a hydroxypropyl group at the third position and a nitro group at the sixth position of the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a quinolinone precursor followed by the introduction of the hydroxypropyl group through a substitution reaction. The reaction conditions often require the use of strong acids for nitration and bases for the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may require the use of alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Formation of 3-(3-Oxopropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of 3-(3-Hydroxypropyl)-6-amino-3,4-dihydroquinolin-2(1H)-one.
Substitution: Formation of various substituted quinolinone derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione: Exhibits significant cytotoxicity in various cell lines.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
3-(3-Hydroxypropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. Its combination of a hydroxypropyl group and a nitro group makes it a versatile compound for various applications.
Properties
CAS No. |
651315-51-4 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O4/c15-5-1-2-8-6-9-7-10(14(17)18)3-4-11(9)13-12(8)16/h3-4,7-8,15H,1-2,5-6H2,(H,13,16) |
InChI Key |
MNHKAPGSFZNIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.